molecular formula C8H9NO4 B8490396 4-Ethoxy-3-hydroxypyridine-2-carboxylic acid CAS No. 321596-51-4

4-Ethoxy-3-hydroxypyridine-2-carboxylic acid

Cat. No. B8490396
Key on ui cas rn: 321596-51-4
M. Wt: 183.16 g/mol
InChI Key: MVWUMUHZZWVUEB-UHFFFAOYSA-N
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Patent
US06927225B2

Procedure details

A stirred solution of 11 (2.9 g) in THF (50 mL) under an argon atmosphere was cooled to ≦−70° C. To this was slowly added t-BuLi (8 mL, 1.5M pentane solution) while keeping the reaction temperature at ≦−66° C. After the addition was complete, the mixture was stirred at ≦−70° C. for 45 minutes and then poured into a slurry of crushed dry ice in ether. The resulting mixture was stirred until it reached room temperature, then the solvents were evaporated. THF (25 mL) and 4N HCl (15 mL) were added to the residue and the resulting mixture was stirred at room temperature for two hours. At the end of this period, the insoluble material was filtered, washed with a small volume of THF and air dried to give the title compound as a white solid (1.05 g). Preparation of 6-Bromo-3-benzyloxy-4-methoxypyridine-2-carboxylic Acid (16) and its Acid Chloride (3) (See Scheme 4). a. Preparation of Methyl 4,6-Dibromo-3-hydroxypyridine-2-carboxylate (14).
Name
11
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[O:10]COCC[Si](C)(C)C)[CH3:2].[Li]C(C)(C)C.[C:24](=[O:26])=[O:25]>C1COCC1.CCOCC>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:24]([OH:26])=[O:25])[C:5]=1[OH:10])[CH3:2]

Inputs

Step One
Name
11
Quantity
2.9 g
Type
reactant
Smiles
C(C)OC1=C(C=NC=C1)OCOCC[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at ≦−70° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ≦−66° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred until it
CUSTOM
Type
CUSTOM
Details
reached room temperature
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
ADDITION
Type
ADDITION
Details
THF (25 mL) and 4N HCl (15 mL) were added to the residue
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
At the end of this period, the insoluble material was filtered
WASH
Type
WASH
Details
washed with a small volume of THF and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC1=C(C(=NC=C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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